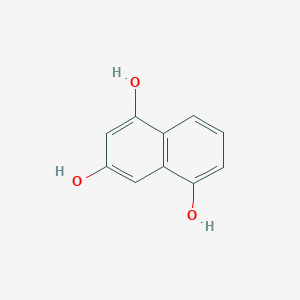

1,3,5-Naphthalenetriol

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h1-5,11-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVJTYMOHGBFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458025 | |

| Record name | 1,3,5-Naphthalenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102539-65-1 | |

| Record name | 1,3,5-Naphthalenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,5 Naphthalenetriol and Its Derivatives

Classical and Contemporary Chemical Synthesis Approaches

The construction of the 1,3,5-naphthalenetriol scaffold relies on strategic chemical transformations that can introduce hydroxyl groups at specific positions. These methods range from traditional multi-step sequences to more modern, efficient chemical processes.

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of polysubstituted naphthalenes. For naphthalenetriols, this involves controlling the position of incoming hydroxyl groups or their precursors. While direct, selective synthesis of the 1,3,5-isomer is not commonly documented, general strategies for synthesizing substituted naphthalenes can be adapted. For instance, cascade iodocyclization reactions have been developed for the highly regioselective synthesis of 1,3-diiodonaphthalene (B597878) derivatives, which could serve as precursors for subsequent hydroxylation. nih.gov Such methods provide a framework for introducing functionalities at specific positions on the naphthalene (B1677914) ring, which is a critical step before the introduction of hydroxyl groups.

Convergent and Divergent Synthetic Pathways

Conversely, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. researchgate.netwikipedia.org For example, a functionalized naphthalene core could be synthesized and then subjected to various regioselective hydroxylation or derivatization reactions to produce different naphthalenetriol (B14305707) isomers and their derivatives. This strategy is particularly useful for creating libraries of related compounds for screening purposes. wikipedia.org

Role of Key Precursors in Naphthalenetriol Synthetic Routes

The choice of starting materials is crucial for the successful synthesis of naphthalenetriols. Dihydroxynaphthalenes are common precursors; for example, 1,5-dihydroxynaphthalene (B47172) is a commercially available starting material for the synthesis of various naphthalene derivatives. mdpi.com Similarly, 1,3-dihydroxynaphthalene, also known as naphthoresorcinol, is synthesized through methods like the hydrolysis of 1,3-naphthalenediamine. chemicalbook.com

In nature, polyketide synthases (PKSs) are responsible for producing complex aromatic compounds. For instance, the enzyme ThnA from Nocardia sp. CS682 synthesizes 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) from five molecules of malonyl-CoA. nih.gov This biosynthetic pathway highlights how specific precursors are utilized in enzymatic systems to create highly substituted naphthalenes, which can then be further modified. While not a direct route to this compound, this illustrates a natural precedent for building polyhydroxylated naphthalene scaffolds from simple building blocks.

Table 1: Key Precursors in Naphthalenetriol-related Syntheses

| Precursor | Synthetic Utility | Reference |

|---|---|---|

| 1,5-Dihydroxynaphthalene | Starting material for multi-step synthesis of functionalized naphthalenes. | mdpi.com |

| 1,3-Dihydroxynaphthalene | Used as a foundational block for further derivatization. | chemicalbook.combiosynth.com |

| Malonyl-CoA | Biological precursor for enzymatic synthesis of tetrahydroxynaphthalenes. | nih.gov |

| 3,5-Dimethoxyphenylnitromethane | Used in the synthesis of precursors for 6,8-dimethoxy-1-naphthol. | rsc.org |

Catalytic Approaches in Naphthalenetriol Synthesis

Catalysis offers powerful tools for the selective functionalization of aromatic rings, including the naphthalene system. Both homogeneous and heterogeneous catalysts are employed to facilitate reactions such as hydroxylation and ring modification, which are central to the synthesis of naphthalenetriols.

Homogeneous Catalysis in Naphthalenetriol Formation

Homogeneous catalysts, which operate in the same phase as the reactants, provide high selectivity under mild reaction conditions. Biomimetic iron catalysts have been developed to mimic the activity of enzymes like naphthalene dioxygenase, performing a syn-dihydroxylation of naphthalenes with hydrogen peroxide. acs.org This method introduces two hydroxyl groups across a double bond in a stereospecific manner. Further oxidation and aromatization could potentially lead to dihydroxylated naphthalenes.

Other homogeneous systems, such as those using cobalt(II) catalysts, have been shown to achieve peri-C(sp2)–H selective hydroxylation of naphthalene monoimides. rsc.org While applied to a derivatized naphthalene, this demonstrates the potential for site-selective C-H activation and hydroxylation. Iron(III) TAML (tetraamido macrocyclic ligand) catalysts with hydrogen peroxide have also been used for the oxidative degradation and functionalization of naphthalene in aqueous solutions. nih.gov

Heterogeneous Catalysis in Naphthalene Ring Modification

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. researchgate.net They are widely used in the hydrogenation of naphthalene to produce valuable intermediates like tetralin and decalin. researchgate.net Supported metal catalysts, including those based on nickel, platinum, palladium, and ruthenium, are effective for these transformations. researchgate.net

Modification of the naphthalene ring often involves partial hydrogenation followed by other functionalizations. For example, catalysts like molybdenum sulfide (B99878) (MoS2) supported on modified activated carbon have been developed for the selective hydrogenation of naphthalene to tetralin. acs.orgnih.gov The surface properties of the support material, such as the presence of oxygen-containing functional groups, can significantly influence the catalyst's activity and selectivity by improving the dispersion of the active metal. nih.gov While these methods focus on hydrogenation, the resulting partially saturated rings can be subjected to further oxidation and functionalization steps to introduce hydroxyl groups, providing an indirect route to hydroxylated naphthalene derivatives.

Table 2: Catalytic Systems for Naphthalene Modification

| Catalyst Type | Catalyst Example | Reaction | Application | Reference |

|---|---|---|---|---|

| Homogeneous | Biomimetic Iron Complex | syn-Dihydroxylation | Introduction of two hydroxyl groups. | acs.org |

| Homogeneous | Cobalt(II) Complex | C-H Hydroxylation | Site-selective hydroxylation of naphthalene derivatives. | rsc.org |

| Homogeneous | Iron(III) TAML | Oxidation | Oxidative degradation and functionalization. | nih.gov |

| Heterogeneous | Supported Ru, Ni, Pt, Pd | Ring Hydrogenation | Partial or full saturation of the naphthalene core. | researchgate.net |

| Heterogeneous | MoS2 on Activated Carbon | Selective Hydrogenation | Production of tetralin from naphthalene. | acs.orgnih.gov |

Hydrogenation Methodologies

Hydrogenation is a critical transformation for modifying the aromatic core of naphthalenetriols, typically to produce partially or fully saturated ring systems like tetralin and decalin derivatives. The choice of catalyst and reaction conditions dictates the selectivity and efficiency of this process. While direct hydrogenation of this compound is not extensively detailed, methodologies applied to substituted naphthalenes, including hydroxynaphthalenes, provide a clear framework for these transformations.

Ruthenium on carbon (Ru/C) is a practical and effective catalyst for the hydrogenation of arenes, including phenols, making it a suitable candidate for hydroxylated naphthalenes. researchgate.net Nickel-based catalysts are also widely employed. For instance, a process utilizing a Raney nickel-aluminum alloy in an aqueous alkali solution can hydrogenate the naphthalene ring system to its corresponding tetrahydro derivatives under remarkably mild conditions. google.com This approach is notable because it successfully reduces aromatic double bonds where such alloys are often ineffective on simpler benzene (B151609) rings. google.com

Bimetallic catalysts have been developed to enhance both activity and selectivity. In the selective hydrogenation of naphthalene to tetralin, NiZn/Al₂O₃ catalysts have demonstrated simultaneously increased naphthalene conversion and high tetralin selectivity. mdpi.com The addition of zinc modifies the electronic properties of the nickel active sites, which weakens the adsorption of the intermediate product (tetralin) and prevents its further hydrogenation to decalin. mdpi.com In contrast, NiCu/Al₂O₃ catalysts, while also active, tend to show lower selectivity for tetralin. mdpi.com The hydrogenation of mono- and dihydroxynaphthalenes has been studied, indicating that the position of the hydroxyl groups influences the reaction rate and product distribution. researchgate.net

Table 1: Catalysts and Conditions for Naphthalene Hydrogenation

| Catalyst | Support/System | Typical Substrate | Key Feature | Source(s) |

|---|---|---|---|---|

| Ru/C | Carbon | Arenes, Phenols | Effective and reusable catalyst for aromatic ring hydrogenation. researchgate.net | researchgate.net |

| Raney Ni-Al Alloy | Aqueous Alkali | Naphthalene Compounds | Allows hydrogenation under mild temperature and pressure conditions. google.com | google.com |

| NiZn | γ-Al₂O₃ | Naphthalene | High conversion and high selectivity for tetralin due to electronic effects. mdpi.com | mdpi.com |

| NiCu | γ-Al₂O₃ | Naphthalene | Promotes hydrogenation but with lower selectivity for tetralin compared to NiZn. mdpi.com | mdpi.com |

| Rh/C | Carbon | Arenes | Highly effective for aromatic ring hydrogenation under neutral conditions. researchgate.net | researchgate.net |

Enzymatic and Chemo-Enzymatic Synthesis

The use of enzymes in synthesis offers unparalleled selectivity under mild, environmentally benign conditions. For a complex molecule like this compound, biocatalytic and chemo-enzymatic approaches provide powerful tools for its construction and functionalization.

The direct and selective introduction of hydroxyl groups onto an aromatic naphthalene core is a significant challenge in traditional organic synthesis. Biocatalysis provides elegant solutions through the use of specific oxidative enzymes.

Aromatic peroxygenases, such as the one produced by the fungus Agrocybe aegerita (AaP), are extracellular enzymes that can selectively hydroxylate naphthalene. nih.govunibe.ch This enzyme utilizes hydrogen peroxide (H₂O₂) as both the oxidant and the source of the oxygen atom transferred to the substrate. nih.gov The reaction proceeds through a proposed naphthalene 1,2-oxide intermediate, which subsequently hydrolyzes to yield 1-naphthol (B170400) as the major product. nih.govunibe.ch

Cytochrome P450 monooxygenases (P450s) are another versatile class of oxidative biocatalysts. researchgate.net Engineered P450BM3 variants have been developed that can catalyze the H₂O₂-dependent hydroxylation of naphthalene to 1-naphthol. researchgate.net These systems can be further optimized by introducing dual-functional small molecules (DFSMs) that assist in H₂O₂ activation, turning the enzyme into a potent peroxygenase without the need for expensive biological cofactors like NADPH. researchgate.net

Naphthalene dioxygenase (NDO), a multicomponent enzyme system from Pseudomonas species, is well-known for catalyzing the cis-dihydroxylation of naphthalene. oup.comoup.com Importantly, NDO also exhibits mono-hydroxylation activity on phenolic substrates. oup.comoup.com This capability could foreseeably be applied to hydroxylated naphthalenes (naphthols), allowing for the introduction of additional hydroxyl groups in the synthesis of naphthalenetriols. oup.com

Table 2: Enzymes for Naphthalene Hydroxylation

| Enzyme | Source Organism | Reaction Catalyzed | Key Features | Source(s) |

|---|---|---|---|---|

| Aromatic Peroxygenase (AaP) | Agrocybe aegerita | Naphthalene → 1-Naphthol | Uses H₂O₂ as an oxidant; proceeds via an epoxide intermediate. nih.govunibe.ch | nih.govunibe.ch |

| Engineered P450BM3 | (Mutant) | Naphthalene → 1-Naphthol | H₂O₂-dependent; activity can be enhanced with dual-functional small molecules. researchgate.net | researchgate.net |

| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. | Naphthalene → cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | Can also catalyze mono-hydroxylation of phenols. oup.comoup.com | oup.comoup.com |

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the broad reaction scope of chemical synthesis. nih.govnih.gov Cascade reactions, where multiple transformations occur sequentially in a single pot, are particularly efficient for building molecular complexity. nih.gov

A general strategy involves using an enzyme to generate a highly reactive intermediate that is then trapped in situ by a chemical reagent. nih.gov While a specific cascade for this compound is not detailed in the literature, a plausible approach can be designed based on established principles. For example, an enzymatic hydroxylation could be used to produce a naphthol or naphthalenediol. This intermediate could then undergo a chemically-mediated reaction, such as a directed C-H activation/hydroxylation or a coupling reaction, within the same reaction vessel.

Synthesis of Differentially Protected Naphthalenetriols and Derivatives

The synthesis of complex derivatives from this compound requires precise control over the reactivity of its three hydroxyl groups. This is achieved through the strategic use of protecting groups, which temporarily mask one or more functional groups to prevent them from undergoing unwanted reactions. organic-chemistry.orgjocpr.com

A protecting group must be introduced efficiently, be stable to a range of subsequent reaction conditions, and be removed selectively under mild conditions. organic-chemistry.orguchicago.edu For a molecule with multiple identical functional groups like naphthalenetriol, an "orthogonal" protection strategy is essential. organic-chemistry.orgneliti.com Orthogonal protecting groups can be removed under distinct conditions without affecting the others, allowing for the sequential unmasking and reaction of each hydroxyl group. jocpr.comneliti.com

For the hydroxyl groups of a naphthalenetriol, a common orthogonal strategy might involve protecting one hydroxyl group as a silyl (B83357) ether, another as a benzyl (B1604629) ether, and the third as an acetal.

Silyl Ethers (e.g., TBDMS, TIPS): These are robust groups commonly used to protect alcohols. wikipedia.org

Benzyl Ethers (e.g., Bn): Stable to many acidic and basic conditions.

Acetals (e.g., MOM, MEM): Often used to protect phenols and are stable to a wide variety of non-acidic reagents. wikipedia.org

By carefully selecting a combination of such groups, a synthetic chemist can achieve selective modification at any of the three positions on the naphthalenetriol core.

The key to a successful orthogonal strategy lies in the ability to selectively remove each protecting group. The conditions for deprotection are specific to the group .

Silyl Ethers : Typically cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. wikipedia.org

Benzyl Ethers : Removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C). uchicago.edu

Acetals : These groups are acid-labile and are removed by treatment with aqueous acid (e.g., HCl). wikipedia.org

This differential reactivity allows for precise, stepwise synthesis. For example, a naphthalenetriol protected with TBDMS, Bn, and MOM groups could have the TBDMS group removed with TBAF to reveal one free hydroxyl for a reaction. Subsequently, the Bn group could be removed by hydrogenation to expose the second hydroxyl, all while the MOM group remains intact until it is finally cleaved with acid.

Table 3: Common Orthogonal Protecting Groups for Hydroxyls and Their Deprotection

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Source(s) |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | wikipedia.org |

| Benzyl | Bn | Benzyl bromide (BnBr), Base | H₂, Pd/C (Hydrogenolysis) | uchicago.edu |

| Methoxymethyl | MOM | MOM-Cl, Base | Acid (e.g., HCl) | wikipedia.org |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | Fluoride source (e.g., HF-Pyridine) | wikipedia.org |

Reactivity and Reaction Mechanisms of 1,3,5 Naphthalenetriol

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system of 1,3,5-naphthalenetriol is inherently electron-rich and susceptible to electrophilic attack. The presence of three hydroxyl (-OH) groups, which are potent activating groups, further enhances the nucleophilicity of the aromatic rings. These groups donate electron density to the ring system via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic aromatic substitution (EAS). minia.edu.egmasterorganicchemistry.com

The directing influence of the hydroxyl groups is paramount in determining the regioselectivity of EAS reactions. As ortho-, para-directors, the -OH groups at positions 1, 3, and 5 guide incoming electrophiles to specific locations on the naphthalene core.

Position 1-OH group directs electrophiles to the ortho- (position 2) and para- (position 4) positions.

Position 3-OH group directs towards its ortho- positions (2 and 4).

Position 5-OH group directs towards its ortho- (position 6) and para- (position 8) positions.

This combined directing effect strongly activates positions 2, 4, 6, and 8 for electrophilic substitution. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to proceed readily, often under milder conditions than those required for unsubstituted naphthalene. masterorganicchemistry.comyoutube.com The specific product distribution will depend on steric hindrance and the precise reaction conditions. For instance, in polysubstituted phenols, steric effects can influence which of the activated positions is favored. youtube.com

Nucleophilic Reactions at Hydroxyl and Aromatic Centers

The reactivity of this compound also extends to nucleophilic processes, which can occur at the hydroxyl groups or, under specific conditions, at the aromatic ring itself.

Reactions at Hydroxyl Groups: The hydroxyl groups contain lone pairs of electrons on the oxygen atoms, making them nucleophilic. They can readily react with electrophiles in a variety of common organic transformations. For example, they can be alkylated to form ethers or acylated to form esters. These reactions typically involve deprotonation of the hydroxyl group with a base to form a more potent nucleophilic phenoxide ion.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the naphthalene core of this compound is generally unfavorable. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO2) on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. mdpi.comuou.ac.in The hydroxyl groups in this compound are electron-donating, which destabilizes the key intermediate required for the SNAr mechanism, thus inhibiting the reaction. mdpi.com For an SNAr reaction to occur on a related structure, the substrate would need to be significantly modified with appropriate electron-withdrawing substituents. masterorganicchemistry.comresearchgate.net

Oxidation and Reduction Chemistry

The chemistry of this compound is rich in oxidation-reduction (redox) processes, a common feature for polyhydroxylated aromatic compounds.

Oxidation: Oxidation involves the loss of electrons, resulting in an increase in the oxidation state of an atom. learninginnovation.calibretexts.orgkhanacademy.org Due to the high electron density imparted by the three hydroxyl groups, this compound is easily oxidized. The oxidation process typically involves the loss of hydrogen atoms from the hydroxyl groups and electrons from the π-system. This can lead to the formation of highly conjugated naphthoquinone or semi-quinone structures. The specific products depend on the oxidizing agent used and the reaction conditions. For example, the oxidation of related hydroquinones is a key process in their biological and chemical activities. sfu.ca

Reduction: Reduction is the gain of electrons, leading to a decrease in oxidation state. learninginnovation.calibretexts.org this compound itself can be viewed as a reduced form of a more oxidized precursor, such as a dihydroxynaphthoquinone. The synthesis of naphthalenetriols can be achieved through the reduction of such quinone systems. For instance, the enzymatic or non-enzymatic reduction of juglone (B1673114) (a naphthoquinone) yields 1,4,5-naphthalenetriol. acs.org Similarly, this compound could be synthesized via the reduction of a corresponding oxidized naphthalene derivative. Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). leah4sci.com

| Reaction Type | Key Characteristics | Expected Outcome for this compound |

| Oxidation | Loss of electrons/hydrogen; increase in oxidation state. learninginnovation.calibretexts.org | Formation of naphthoquinone-type species. |

| Reduction | Gain of electrons/hydrogen; decrease in oxidation state. learninginnovation.calibretexts.org | Can be formed from the reduction of oxidized precursors. |

Rearrangement Reactions and Tautomerism

Tautomerism: this compound can exhibit keto-enol tautomerism, a process where it exists in equilibrium with its keto forms. In this equilibrium, a proton migrates from a hydroxyl group to a carbon atom on the ring, with a corresponding shift in the double bonds. This results in the formation of naphthalenone isomers. The stability of the aromatic enol form generally means that the triol tautomer predominates, but the keto tautomers can be significant intermediates in certain reactions.

Rearrangement Reactions: While specific rearrangement reactions for this compound are not widely documented, its derivatives could participate in various intramolecular rearrangements. mvpsvktcollege.ac.in For example, an O-allyl derivative of this compound could potentially undergo a Claisen rearrangement, a type of minia.edu.egminia.edu.eg-sigmatropic shift. libretexts.orgwikipedia.org This reaction involves heating an allyl phenyl ether (or in this case, an allyl naphthyl ether) to induce the migration of the allyl group from the oxygen to a carbon atom on the ring, typically at an ortho position. libretexts.org This would initially form a non-aromatic intermediate that would then tautomerize back to a phenol (B47542) (or naphthol), resulting in a C-allylated naphthalenetriol (B14305707). wikipedia.org

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations of this compound are sparse, but insights can be drawn from studies of similar phenolic and naphthalenic systems. Computational methods, such as Density Functional Theory (DFT), are often used to probe reaction energetics and transition states. umn.educore.ac.uk

For electrophilic aromatic substitution, the mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Attack: The π-system of the electron-rich naphthalene ring acts as a nucleophile, attacking the electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system.

In the proposed biosynthesis of some natural products, a 1,3,8-naphthalenetriol intermediate is formed from tetrahydroxynaphthalene (THN) via scytalone. islandarchives.ca Mechanistic studies on related compounds often focus on understanding stereoselectivity and the role of noncovalent interactions in directing reaction pathways. acs.org

Reactivity Related to Hydrogen Atom Transfer (HAT) Processes

Phenolic compounds, including this compound, are known to participate in Hydrogen Atom Transfer (HAT) processes. This reactivity is central to their role as antioxidants. In a HAT reaction, the phenolic hydroxyl group donates its hydrogen atom (a proton and an electron) to a radical species, effectively neutralizing it. escholarship.orgnih.gov

The key steps in this process are: Ar-OH + R• → Ar-O• + R-H

The efficiency of a phenolic compound as a HAT agent depends on the bond dissociation enthalpy (BDE) of the O-H bond. The electron-donating nature of the naphthalene ring system stabilizes the resulting phenoxyl radical (Ar-O•) through resonance, which lowers the O-H BDE and makes the hydrogen atom transfer more favorable. The reactivity in HAT processes is influenced by enthalpic requirements and polar effects that can stabilize the transition state. sonar.ch The generation of radicals from HAT processes is a versatile tool for C-H activation in synthetic chemistry. researchgate.netbeilstein-journals.org

Derivatization and Functionalization Strategies

Esterification and Etherification Reactions of Hydroxyl Groups

The three hydroxyl groups of 1,3,5-naphthalenetriol are primary sites for derivatization through esterification and etherification reactions. These transformations are fundamental in altering the solubility, electronic properties, and biological activity of the parent molecule.

Esterification of this compound can be achieved through reaction with carboxylic acids, acyl halides, or acid anhydrides. The reaction typically proceeds in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or a base catalyst, like pyridine (B92270) or triethylamine, when using acyl halides or anhydrides. The esterification can be controlled to yield mono-, di-, or tri-esterified products by adjusting the stoichiometry of the acylating agent. For instance, reaction with an excess of acetyl chloride in the presence of a base would be expected to yield 1,3,5-triacetoxynaphthalene. The choice of the acylating agent can introduce a wide range of functional groups, from simple alkyl chains to more complex aromatic or biologically active moieties.

Etherification of the hydroxyl groups can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups with a base, such as sodium hydride or a metal hydroxide, to form the corresponding naphthoxide species. This is followed by nucleophilic substitution with an alkyl halide or another suitable electrophile. This method allows for the introduction of various alkyl or aryl groups. For example, reaction with methyl iodide after treatment with a base would yield 1,3,5-trimethoxynaphthalene. The degree of etherification can be controlled by the amount of base and alkylating agent used. The resulting ethers generally exhibit increased stability and altered solubility compared to the parent naphthalenetriol (B14305707).

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acids, Acyl halides, Acid anhydrides | Naphthalenetriol esters |

| Etherification | Alkyl halides, Sulfates | Naphthalenetriol ethers |

Functionalization of the Naphthalene (B1677914) Core

The naphthalene core of this compound is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. The three hydroxyl groups are strongly activating and act as ortho, para-directors, influencing the regioselectivity of the functionalization.

Halogenation of this compound introduces halogen atoms onto the naphthalene ring, a common strategy to modulate the electronic properties and provide a handle for further transformations. The hydroxyl groups at positions 1, 3, and 5 strongly activate the ring towards electrophilic aromatic substitution. The positions ortho and para to these hydroxyl groups are the most nucleophilic. Specifically, the C2, C4, C6, and C8 positions are activated.

The hydroxyl group at C1 activates the C2 and C4 positions.

The hydroxyl group at C3 activates the C2 and C4 positions.

The hydroxyl group at C5 activates the C4 and C6 positions, as well as the C8 (peri) position.

Consequently, halogenation is expected to occur preferentially at these activated sites. The reaction with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in a suitable solvent would likely lead to polyhalogenated products, even in the absence of a Lewis acid catalyst. The extent of halogenation can be controlled by the reaction conditions, including the stoichiometry of the halogenating agent and the reaction time.

Friedel-Crafts alkylation and acylation are classic methods for the introduction of alkyl and acyl groups onto aromatic rings. For this compound, these reactions would proceed at the activated positions of the naphthalene core.

Alkylation involves the reaction of the naphthalenetriol with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The high reactivity of the naphthalenetriol ring may lead to polyalkylation, and the carbocation intermediates are susceptible to rearrangement.

Acylation , on the other hand, is typically performed with an acyl halide or an acid anhydride (B1165640) and a Lewis acid catalyst. This reaction is generally more controlled than alkylation, leading to monoacylated products because the resulting ketone is less reactive than the starting phenol (B47542). The acyl group deactivates the ring towards further substitution. The introduced acyl group can be subsequently reduced to an alkyl group if desired, providing a more controlled route to alkylated naphthalenetriols. The regioselectivity of both alkylation and acylation is directed by the hydroxyl groups to the C2, C4, C6, and C8 positions.

| Reaction | Reagent | Catalyst | Key Features |

| Alkylation | Alkyl halide, Alkene | Lewis Acid (e.g., AlCl₃) | Prone to polyalkylation and carbocation rearrangements. |

| Acylation | Acyl halide, Acid anhydride | Lewis Acid (e.g., AlCl₃) | Generally mono-substitution, no rearrangements. |

Aryne chemistry offers a powerful method for the functionalization of aromatic rings through the generation of highly reactive aryne intermediates. In the context of this compound, a suitably derivatized precursor could be envisioned to generate a naphthalyne. For instance, conversion of one of the hydroxyl groups to a triflate and introduction of a silyl (B83357) group at an adjacent position would create a precursor for aryne formation. Upon treatment with a fluoride (B91410) source, a naphthalyne intermediate would be generated.

This highly reactive species can then be trapped by a variety of nucleophiles or dienes.

Nucleophilic Addition: The naphthalyne can react with nucleophiles such as amines, alkoxides, or organometallic reagents to introduce a wide range of substituents onto the naphthalene core.

Cycloaddition Reactions: Naphthalynes can act as dienophiles in [4+2] cycloaddition reactions with dienes like furan (B31954) or cyclopentadiene, leading to the formation of complex polycyclic aromatic systems.

While specific examples starting from this compound are not prevalent in the literature, the principles of aryne chemistry suggest a viable, albeit synthetically challenging, route to highly functionalized derivatives.

The incorporation of nitrogen-containing functional groups can significantly impact the biological and material properties of this compound.

Amines can be introduced onto the naphthalene ring through several methods. Direct amination is challenging, but a common strategy involves nitration of the aromatic ring followed by reduction of the nitro group to an amine. Given the activating nature of the hydroxyl groups, nitration would be expected to occur at the activated positions. Another approach is through the Buchwald-Hartwig amination of a halogenated naphthalenetriol derivative.

Triazoles are often introduced using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This would require the initial functionalization of this compound with either an azide (B81097) or an alkyne group. For example, one of the hydroxyl groups could be etherified with a propargyl group to introduce a terminal alkyne. Subsequent reaction with an organic azide in the presence of a copper(I) catalyst would yield a 1,2,3-triazole-substituted naphthalenetriol derivative. This modular approach allows for the facile introduction of a diverse range of substituents attached to the triazole ring.

Formation of Polymeric and Oligomeric Naphthalenetriol Structures

The trifunctional nature of this compound makes it an attractive monomer for the synthesis of polymers and oligomers. Both the hydroxyl groups and the activated aromatic ring can participate in polymerization reactions.

Polymers from Hydroxyl Group Reactions: this compound can act as a trifunctional monomer in polycondensation reactions. For instance, reaction with diacyl chlorides or dicarboxylic acids would lead to the formation of cross-linked polyesters. Similarly, reaction with diisocyanates would produce cross-linked polyurethanes. The resulting polymers would be expected to be rigid, thermally stable materials due to the aromatic nature of the naphthalenetriol unit.

Polymers from Aromatic Core Reactions: The electron-rich naphthalene core can undergo electrophilic substitution with difunctional electrophiles to form cross-linked polymers. For example, condensation with aldehydes, such as formaldehyde (B43269), in the presence of an acid catalyst would lead to the formation of a rigid, cross-linked phenolic resin-type structure. This is analogous to the polymerization of phenol and formaldehyde to produce Bakelite. The resulting network polymer would likely possess high thermal stability and chemical resistance.

The formation of oligomeric structures can be achieved by controlling the stoichiometry of the reactants or by using monofunctional chain-stoppers during the polymerization process. These oligomers could find applications as specialty resins or as building blocks for more complex macromolecular architectures.

Advanced Spectroscopic Characterization in 1,3,5 Naphthalenetriol Research

Electronic Spectroscopy (UV-Vis)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within 1,3,5-naphthalenetriol. The naphthalene (B1677914) core, being an aromatic system, gives rise to characteristic absorption bands in the UV region. These absorptions are primarily due to π-π* transitions, where electrons are excited from a π bonding orbital to a π* antibonding orbital.

The presence of hydroxyl (-OH) groups as substituents on the naphthalene ring influences the positions and intensities of these absorption bands. Hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift—a shift to longer wavelengths—of the absorption maxima compared to unsubstituted naphthalene. This is due to the interaction of the non-bonding electrons on the oxygen atoms with the π-electron system of the aromatic ring, which extends the conjugation.

While specific spectral data for this compound is not widely published, data from analogous compounds such as 1-naphthol (B170400) and naphthalenediols can provide insight into the expected spectral features. researchgate.netnist.gov For instance, 1-naphthol exhibits distinct absorption bands corresponding to the ¹Lₐ and ¹Lₑ states of the naphthalene chromophore. researchgate.net It is expected that this compound would display complex absorption spectra with multiple bands in the UV region, characteristic of its substituted naphthalene structure.

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Naphthalene | ~220, 275, 312 | π-π | researchgate.net |

| 1-Naphthol | ~293, 308, 322 | π-π | nist.gov |

| 1,5-Naphthalenediol | ~300, 329 | π-π | Generic Data |

| This compound (Expected) | Multiple bands > 290 nm | π-π | Inferred |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The molecular formula of this compound is C₁₀H₈O₃, giving it a molecular weight of approximately 176.04 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 176.

The fragmentation pattern provides valuable structural information. Aromatic systems like naphthalene tend to be stable, resulting in a relatively intense molecular ion peak. libretexts.org The fragmentation of the molecular ion of this compound would likely proceed through pathways characteristic of phenols and polyhydroxylated aromatic compounds. Common fragmentation mechanisms include:

Loss of a hydrogen atom (-H) : Formation of an [M-1]⁺ ion.

Loss of carbon monoxide (-CO) : A common fragmentation pathway for phenols, leading to an [M-28]⁺ ion.

Loss of a formyl radical (-CHO) : Resulting in an [M-29]⁺ ion.

Retro-Diels-Alder (RDA) reaction : Cleavage of the ring system, which can lead to the loss of acetylene (B1199291) (C₂H₂), resulting in an [M-26]⁺ fragment. miamioh.edu

The analysis of these fragment ions allows for the confirmation of the compound's structure and the positions of the hydroxyl groups.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Reference |

|---|---|---|---|

| 176 | [C₁₀H₈O₃]⁺· (Molecular Ion) | - | libretexts.orglibretexts.org |

| 175 | [C₁₀H₇O₃]⁺ | H | miamioh.edu |

| 148 | [C₉H₈O₂]⁺· | CO | libretexts.org |

| 147 | [C₉H₇O₂]⁺ | CHO | libretexts.org |

| 120 | [C₈H₈O]⁺· | CO from m/z 148 | libretexts.org |

Advanced Spectroscopic Methods (e.g., Ultrafast Spectroscopy, Electron Paramagnetic Resonance, X-ray Absorption, Atomic Force Microscopy)

Beyond standard UV-Vis and MS, a suite of advanced spectroscopic methods can be employed to investigate more complex aspects of this compound.

Ultrafast Spectroscopy : Techniques like femtosecond transient absorption spectroscopy can probe the excited-state dynamics of this compound on extremely short timescales (femtoseconds to picoseconds). rsc.org This allows for the direct observation of processes such as internal conversion, intersystem crossing, and energy relaxation following photoexcitation. nih.govnih.gov Such studies are crucial for understanding the photophysical and photochemical behavior of the molecule, which is relevant for applications in materials science and photochemistry. youtube.com

Electron Paramagnetic Resonance (EPR) : EPR, or Electron Spin Resonance (ESR), is a technique specifically designed to study species with unpaired electrons, such as radicals. mdpi.com While this compound in its ground state is diamagnetic (no unpaired electrons), EPR can be used to detect and characterize transient radical intermediates. For example, upon oxidation or exposure to UV radiation, naphthalenetriol (B14305707) can form semiquinone-type radicals. nih.gov EPR spectroscopy can provide detailed information about the electronic structure and environment of these radical species. researchgate.net

X-ray Absorption Spectroscopy (XAS) : XAS is a powerful element-specific technique that provides information on the local geometric and electronic structure. escholarship.org Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, a type of XAS, can be used to study the unoccupied electronic states of this compound. nih.gov By analyzing the carbon and oxygen K-edge spectra, researchers can gain insights into the orientation and electronic coupling of the molecules, particularly in thin films or on surfaces. researchgate.net

Atomic Force Microscopy (AFM) : AFM is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. It can be used to characterize the morphology of this compound when deposited as a thin film or self-assembled on a substrate. wiley.com In addition to topography, advanced AFM modes can map variations in surface properties such as adhesion and elasticity, providing a compositional map of heterogeneous materials containing the naphthalenetriol. wiley.com

Computational Spectroscopy for Spectrum-to-Structure Translation (e.g., Deep Learning Applications)

The interpretation of complex spectroscopic data can be significantly enhanced by computational methods. Quantum mechanical calculations can predict spectra (e.g., UV-Vis, NMR) for a given molecular structure, which can then be compared with experimental results to confirm structural assignments.

More recently, the field of computational spectroscopy has seen the emergence of machine learning and deep learning (DL) approaches. youtube.com These methods can be trained on large databases of experimental spectra and corresponding molecular structures. acs.org Once trained, a DL model can predict the spectrum directly from a molecule's structure or, conversely, assist in identifying a molecule's structure or functional groups from its spectral data. youtube.comarxiv.org For a compound like this compound, a DL model could potentially predict its photophysical properties or aid in the rapid identification of related naphthalenic compounds from complex mixtures by analyzing their spectroscopic fingerprints. acs.org This spectrum-to-structure translation represents a significant advancement in the high-throughput analysis of chemical compounds. mdpi.com

Computational and Theoretical Chemistry Studies of 1,3,5 Naphthalenetriol

Quantum Chemical Methodologies (e.g., Density Functional Theory, Ab Initio)

Quantum chemical methodologies are the cornerstone of modern computational chemistry, enabling the study of molecular systems by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a many-body system based on its electron density. wikipedia.org DFT is favored for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems, from small molecules to large biomolecular complexes. wikipedia.orgnih.goviitk.ac.in Methods like the B3LYP hybrid functional are commonly employed to investigate molecular structures, vibrational spectra, and electronic properties of aromatic compounds and their derivatives. nih.govvjst.vn For molecules like naphthalenetriols, DFT is instrumental in studying antioxidant activity and reaction mechanisms. nih.gov

Ab Initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for calculating energies and molecular properties. iitk.ac.in These methods are often used as a benchmark for DFT calculations.

Electronic Structure Analysis (e.g., Natural Bond Orbital, Frontier Molecular Orbital, Molecular Electrostatic Potential)

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.denih.gov This method provides a quantitative description of bonding, including the percent s/p character of atomic hybrids forming a bond and the polarization of that bond. uni-muenchen.deicm.edu.pl

A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.de This reveals stabilizing effects from hyperconjugation, which arise from the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.dewisc.edu For 1,3,5-Naphthalenetriol, NBO analysis would quantify the interactions between the oxygen lone pairs and the antibonding orbitals of the naphthalene (B1677914) ring, providing insight into the molecule's electronic stability. icm.edu.pl

Frontier Molecular Orbital (FMO) Theory FMO theory is a fundamental concept for understanding chemical reactivity and electronic properties. imist.ma It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating molecular stability and reactivity; a smaller gap generally implies higher reactivity. samipubco.com

For aromatic systems like naphthalene derivatives, FMO analysis helps predict how substituents affect electronic properties. rsc.orgnih.gov The introduction of hydroxyl groups in this compound would be expected to raise the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity, particularly its electron-donating capacity.

Table 1: FMO Properties of Naphthalene and a Related Derivative This table presents data for related compounds to illustrate the concepts applicable to this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Naphthalene | -6.21 | -1.46 | 4.75 | samipubco.com |

| Naphthalene-1,5-diamine derivative (ND9) | -5.462 | -1.759 | 3.703 | rsc.orgsemanticscholar.org |

Molecular Electrostatic Potential (MEP) An MEP map is a visualization of the electrostatic potential on a molecule's electron density surface. researchgate.netnih.govbohrium.com It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP map would show significant negative potential around the oxygen atoms of the hydroxyl groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic rings would also exhibit negative potential above and below the plane, characteristic of π-systems. researchgate.net

Reactivity Indices (e.g., Electron Localization Function, Localized Orbital Locator, Fukui Functions)

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) The ELF is a function of electron density that provides a measure of electron localization in a molecule. uchile.cljussieu.frwikipedia.org It allows for a clear visualization of core electrons, covalent bonds, and lone pairs. wikipedia.org The topological analysis of ELF, particularly its separation into σ and π contributions (ELF-σ and ELF-π), can be used to quantify aromaticity. mdpi.comnih.gov For this compound, ELF analysis would map the regions of paired electrons, distinctly showing the C-C and C-O bonds, the lone pairs on the oxygen atoms, and the delocalized π-system of the naphthalene core.

Fukui Functions Within the framework of conceptual DFT, Fukui functions are used to identify the most reactive sites within a molecule. icm.edu.pljeires.com These functions quantify how the electron density at a specific point in the molecule changes with the addition or removal of an electron. This allows for the prediction of sites most susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. For a substituted naphthalene like this compound, Fukui functions would pinpoint which carbon and oxygen atoms are most reactive, guiding the prediction of its chemical behavior. jeires.comnih.gov

Thermochemical Properties and Energetic Considerations (e.g., Bond Dissociation Enthalpies)

Bond Dissociation Enthalpy (BDE) The BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edulibretexts.org It is a fundamental measure of bond strength. For antioxidants like phenols and naphthalenetriols, the O-H BDE is a critical parameter for predicting their hydrogen atom donating ability, which is a primary mechanism of antioxidant action. researchgate.net A lower O-H BDE indicates a weaker bond that is more easily broken to donate a hydrogen atom to a radical, thus signifying higher antioxidant activity. researchgate.netul.pt Computational methods, including DFT, can accurately predict BDEs. ul.pt The BDEs for this compound would be influenced by the resonance stabilization of the resulting phenoxyl radical across the naphthalene system and potential intramolecular hydrogen bonding.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.govwustl.edunih.gov By integrating Newton's equations of motion for all atoms in the system, MD simulations generate a trajectory that describes the positions and velocities of atoms over time. wustl.edubnl.gov

For this compound, MD simulations could be used to:

Study its conformational flexibility, particularly the rotation of the hydroxyl groups.

Analyze its interactions with solvent molecules, such as water, to understand its solvation structure and dynamics.

Investigate its behavior in larger, more complex environments, such as within a lipid bilayer or at an interface, to model its properties in biological contexts. nih.gov

Simulations are typically run under specific thermodynamic ensembles (e.g., constant temperature and pressure, NPT) to mimic experimental conditions. bnl.gov

Theoretical Predictions of Chemical Behavior and Mechanisms

The ultimate goal of applying computational chemistry to this compound is to predict its chemical behavior and elucidate potential reaction mechanisms. mdpi.comarxiv.orgnih.govrsc.org By integrating the insights from the methods described above, a comprehensive picture of its reactivity can be constructed.

For example:

Site of Reactivity: MEP maps and Fukui functions can predict the most likely sites for electrophilic or nucleophilic attack. nih.govjeires.com

Reaction Pathways: DFT calculations can be used to map the potential energy surface for a given reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between the reactant and the transition state) determine the reaction kinetics and allow for the identification of the most favorable reaction pathway. mdpi.com

Antioxidant Activity: The calculated O-H Bond Dissociation Enthalpy provides a direct, quantitative prediction of the molecule's potential as a hydrogen-atom-donating antioxidant. researchgate.net

Through these theoretical approaches, chemists can gain a deep, predictive understanding of the properties and reactivity of this compound, guiding further experimental investigation and application.

Supramolecular Chemistry Involving Naphthalenetriol Systems

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular behavior of 1,3,5-naphthalenetriol is fundamentally governed by its capacity to engage in various non-covalent interactions. wikipedia.org These interactions, while weaker than covalent bonds, are highly directional and cooperative, enabling the formation of well-defined, stable supramolecular structures.

π-π Stacking: The aromatic naphthalene (B1677914) core of this compound provides a platform for π-π stacking interactions. rsc.orguva.es These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of adjacent naphthalene rings. wikipedia.org The presence of electron-donating hydroxyl groups can influence the electron density of the aromatic system, thereby modulating the strength of the π-π stacking. rsc.org Theoretical studies have shown that the interplay between hydrogen bonding and π-π stacking can be complex, with hydrogen bonding potentially enhancing the stacking interactions by altering the electronic properties of the aromatic rings. rsc.org This synergy between different non-covalent forces is a key aspect of the supramolecular chemistry of naphthalenetriol (B14305707) systems.

| Interaction Type | Key Features in this compound | Reference |

| Hydrogen Bonding | Three hydroxyl groups act as both donors and acceptors, leading to extensive and directional networks. | rsc.orgmdpi.comias.ac.innih.gov |

| π-π Stacking | The aromatic naphthalene core facilitates stacking, influenced by the electronic effects of hydroxyl substituents. | wikipedia.orgrsc.orguva.es |

Host-Guest Chemistry and Complex Formation

Host-guest chemistry, a central concept in supramolecular science, involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org The ability of this compound derivatives to act as components in such systems is a burgeoning area of research.

The π-rich cavity and the hydrogen-bonding capabilities of naphthalenetriol-based structures make them suitable candidates for hosting a variety of guest molecules. While direct studies on this compound as a simple host are not extensively detailed, the principles of host-guest chemistry suggest its potential. For instance, larger, more complex hosts incorporating naphthalenetriol units could be designed to recognize and bind specific guests through a combination of hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgnih.gov

The formation of host-guest complexes is often driven by the complementarity in size, shape, and chemical properties between the host and the guest. unizg.hr For example, acyclic pillar[n]naphthalenes, which are structurally related to naphthalenetriol oligomers, have demonstrated the ability to form complexes with various cationic guests, with the binding affinity being dependent on the size of the host's pseudo-cavity. frontiersin.org This highlights the potential for designing naphthalenetriol-based hosts with tailored recognition properties for specific guest molecules. frontiersin.orgthno.org

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov Molecular recognition, the specific binding between two or more molecules, is the underlying principle that governs these self-assembly processes. unizg.hr In the context of this compound, the interplay of hydrogen bonding and π-π stacking directs the assembly of individual molecules into larger, more complex supramolecular architectures.

The predictable patterns of hydrogen bonding afforded by the three hydroxyl groups can lead to the formation of well-defined motifs, such as rosettes or tapes, which can then further assemble into higher-order structures. ias.ac.in This hierarchical self-assembly is a powerful tool for the bottom-up fabrication of functional nanomaterials.

Molecular recognition plays a critical role in the selectivity of the self-assembly process. For instance, the introduction of other functional groups onto the naphthalenetriol scaffold can introduce new recognition sites, allowing for more complex and specific self-assembly pathways. This has been demonstrated in systems where molecular recognition events trigger or modulate the self-assembly of amphiphilic molecules containing naphthalene diimide units. rsc.org The ability to program molecular recognition into these systems opens up possibilities for creating dynamic and responsive materials.

Design of Functional Supramolecular Architectures

The understanding of non-covalent interactions and self-assembly processes involving this compound provides a foundation for the rational design of functional supramolecular architectures. nih.gov By strategically modifying the naphthalenetriol building block, it is possible to create materials with specific properties and functions.

For example, the incorporation of naphthalenetriol units into larger, more complex structures can lead to the formation of porous materials with applications in separation and storage. The defined cavities and channels created through self-assembly can be tailored to selectively bind and release guest molecules. mdpi.com Furthermore, the electronic properties of the naphthalene core can be exploited in the design of optoelectronic materials. The controlled arrangement of chromophores through π-π stacking can influence the photophysical properties of the resulting assembly, potentially leading to applications in sensors or light-emitting devices. core.ac.uk

The design of functional supramolecular materials is a rapidly evolving field, and the versatility of the this compound scaffold makes it a promising platform for future developments. The ability to control the assembly of these molecules at the nanoscale through a combination of synthetic chemistry and supramolecular principles holds significant potential for the creation of novel materials with advanced functions. nih.govrsc.org

| Research Finding | Significance for Supramolecular Design | Reference |

| Acyclic pillar[n]naphthalenes exhibit host-guest properties with cationic guests. | Demonstrates the potential for creating naphthalenetriol-based receptors with specific binding capabilities. | frontiersin.org |

| Hydrogen bonding can enhance π-π stacking interactions. | Provides a strategy for strengthening and controlling the self-assembly of naphthalenetriol systems. | rsc.org |

| Molecular recognition can drive the self-assembly of naphthalene diimide amphiphiles. | Highlights the potential for programming complex assembly pathways and creating responsive materials. | rsc.org |

| Self-assembly of triazine-based oligomers leads to diverse supramolecular structures. | Illustrates the versatility of using well-defined building blocks for constructing functional architectures. | nih.govrsc.org |

Catalytic Applications and Role in Catalysis

1,3,5-Naphthalenetriol as a Ligand or Promoter in Catalytic Reactions

In catalytic chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of ligands, such as their electronic and steric characteristics, can significantly influence the reactivity and selectivity of a metal catalyst. sigmaaldrich.com For instance, N-heterocyclic carbenes and phosphines are common ligands that can enhance the rate of reactions like palladium-catalyzed cross-couplings by being strong σ-donors. sigmaaldrich.com

A promoter is a substance that, while not a catalyst itself, is added to a catalyst to improve its performance, including its activity, selectivity, or stability. nih.gov Promoters can modify the electronic or physical structure of the catalyst. For example, in the Haber-Bosch process for ammonia (B1221849) synthesis, iron is the catalyst, and molybdenum is used as a promoter to enhance its activity.

Despite these well-established roles for organic molecules in catalysis, a detailed review of available literature yielded no specific examples or research studies where this compound is explicitly used as a ligand or a promoter in a synthetic catalytic reaction. While its structural isomer, 1,3,5-trialkoxybenzene, has been used in palladium-catalyzed cross-dehydrogenative coupling reactions, this involves a derivative and not the parent triol. nih.gov Similarly, a patent mentions 3-methyl-1,4,5-naphthalene triol in the context of a catalytic promoter, but this is a different, substituted compound. google.com

Applications in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Building Block

Theoretically, the three hydroxyl groups of 1,3,5-naphthalenetriol offer multiple sites for functionalization, which could allow for the construction of a diverse range of molecular architectures. These hydroxyl groups can potentially undergo various chemical transformations, such as etherification, esterification, and conversion to other functional groups, paving the way for the synthesis of more complex derivatives.

Despite this theoretical potential, there is a lack of specific examples in the scientific literature demonstrating the use of this compound as a foundational building block for the systematic synthesis of a broad class of compounds. Research on related compounds, such as other naphthalenediols and triols, has shown their utility in creating scaffolds for natural products and functional materials. For instance, derivatives of 1,8-dihydroxynaphthalene have been utilized as key components in the total synthesis of spirobisnaphthalene natural products. However, analogous applications for the 1,3,5-isomer are not prominently reported.

Intermediates in the Synthesis of Complex Organic Molecules

The synthesis of complex natural products often involves the use of highly functionalized aromatic intermediates. While naphthalene-containing natural products are a known class of bioactive molecules, the role of this compound as a direct precursor or a key intermediate in their total synthesis is not well-documented.

Syntheses of some natural products containing a naphthalene (B1677914) core have been achieved starting from other commercially available naphthalene derivatives or have involved the construction of the naphthalene ring system from acyclic precursors. For example, the synthesis of precursors for 1,3,8-naphthalenetriol has been reported, highlighting the interest in this class of compounds, but this does not directly address the synthetic utility of the 1,3,5-isomer. The development of synthetic routes to complex molecules like dehydrocacalohastine and musizin has also been described, but these syntheses originate from other naphthalene precursors, not this compound.

Precursors for Specialized Organic Reagents

The unique electronic and structural properties of polyhydroxylated naphthalenes could make them suitable precursors for specialized organic reagents, such as ligands for metal catalysts or components of supramolecular structures. The hydroxyl groups could serve as coordination sites for metal ions or as hydrogen-bonding motifs for self-assembly.

However, a review of the literature does not provide specific instances where this compound has been explicitly used to prepare such specialized reagents. While the broader field of naphthalene chemistry is rich with examples of ligands and functional materials, the contribution of the this compound scaffold in this domain remains to be explored and documented.

Potential in Materials Science Research

Integration into Functional Polymeric Materials

Functional polymers are macromolecules that possess specific, tailored properties and applications. The incorporation of small molecules, or monomers, into a polymer backbone is a common strategy to imbue the resulting material with desired characteristics. The three hydroxyl groups of 1,3,5-Naphthalenetriol could theoretically act as reactive sites for polymerization reactions, such as condensation polymerization with diacids or diisocyanates, to form polyesters or polyurethanes, respectively. The rigid naphthalene (B1677914) unit could enhance the thermal stability and mechanical strength of such polymers. However, there is currently no available research detailing the synthesis or characterization of polymers derived from this compound.

Optoelectronic Material Precursors (e.g., Nonlinear Optical Materials)

Optoelectronic materials interact with light and are crucial for applications in lasers, LEDs, and optical data storage. Naphthalene-based compounds, with their extended π-electron systems, are often investigated for their optical and electronic properties. The substitution pattern of this compound might influence its electronic structure in a way that could lead to interesting optoelectronic properties, such as nonlinear optical (NLO) behavior. NLO materials are capable of altering the properties of light that passes through them and are essential for various photonic technologies. Nevertheless, there is no published research that investigates the synthesis or characterization of this compound as a precursor for optoelectronic materials.

Supramolecular Materials Engineering

Supramolecular chemistry focuses on the design of complex assemblies of molecules held together by non-covalent interactions, such as hydrogen bonding. The three hydroxyl groups of this compound are ideal for forming multiple hydrogen bonds, which could direct the self-assembly of the molecules into well-defined, higher-order structures. This could lead to the formation of gels, liquid crystals, or porous organic frameworks. While the principles of supramolecular chemistry suggest that this compound could be a valuable building block, there is a lack of experimental evidence in the scientific literature to support this.

Environmental Research and Fate of Naphthalenetriols

Environmental Transformation Pathways

The environmental persistence of 1,3,5-naphthalenetriol is determined by its susceptibility to various degradation processes, including photolysis, biodegradation, and chemical hydrolysis. These pathways dictate the compound's half-life in air, water, and soil .

Photolytic degradation, or photolysis, is a significant transformation pathway for aromatic compounds in the atmosphere and sunlit surface waters. For this compound, this can occur through two primary mechanisms:

Direct Photolysis: The compound itself absorbs photons from sunlight (primarily in the UV-B range, 290–320 nm), leading to an excited state that can result in bond cleavage and structural decomposition. The phenolic and aromatic ring structures of this compound are chromophores that readily absorb light in this spectrum .

Indirect Photolysis: This process involves reactions with photochemically generated reactive species. In aquatic systems, substances like dissolved organic matter and nitrate (B79036) ions absorb sunlight and produce highly reactive transients such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). In the atmosphere, the reaction with gas-phase hydroxyl radicals is the dominant degradation mechanism .

The rate of photolysis is influenced by factors such as solar irradiance intensity, water depth and clarity, and the concentration of photosensitizing agents. The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is short, suggesting it would be rapidly removed from the air .

| Parameter | Environmental Compartment | Estimated Value | Significance |

|---|---|---|---|

| Atmospheric Half-Life | Atmosphere (Troposphere) | 3.5 hours | Indicates rapid degradation in air via reaction with hydroxyl radicals. Not persistent in the atmosphere. |

| Aquatic Photolysis | Sunlit Surface Water | Potentially significant | Degradation is expected, but the rate is highly dependent on local conditions (water clarity, depth, presence of sensitizers). |

Biodegradation by microorganisms is a primary mechanism for the removal of organic pollutants from soil and water. The structure of this compound, with its hydroxylated aromatic system, makes it more susceptible to microbial attack than unsubstituted naphthalene (B1677914) . The hydroxyl groups can serve as points for initial enzymatic oxidation by bacteria and fungi, facilitating ring cleavage and subsequent mineralization to carbon dioxide and water under aerobic conditions .

While standard screening tests for ready biodegradability may not always yield positive results without a period of microbial acclimation, the compound is considered to be inherently biodegradable. This means it has the potential to biodegrade, although the rate in a specific environment will depend on factors like microbial population density, temperature, oxygen availability, and nutrient levels .

| Biodegradation Parameter | Condition | Finding/Classification | Implication |

|---|---|---|---|

| Aerobic Biodegradation | Soil & Water | Inherently Biodegradable | The compound is expected to be removed by microbial action, preventing long-term persistence. |

| Anaerobic Biodegradation | Sediments, Anoxic Water | Significantly slower than aerobic | May persist for longer periods in oxygen-depleted environments. |

| Ready Biodegradability (OECD 301) | Screening Test Simulation | Not expected to pass without acclimation | Does not meet the stringent criteria for "readily biodegradable" in short-term tests but is still degradable in the environment over time. |

Hydrolysis is a chemical transformation process in which a molecule reacts with water. This pathway is significant for certain classes of compounds, such as esters, amides, and some halogenated alkanes. However, the chemical bonds within this compound, specifically the carbon-carbon bonds of the aromatic rings and the carbon-oxygen bonds of the phenolic groups, are stable against hydrolysis under environmentally relevant pH conditions (pH 4 to 9) . Therefore, chemical hydrolysis is not considered a significant environmental fate process for this compound.

Environmental Transport and Distribution

The movement and partitioning of this compound between air, water, soil, and sediment are governed by its key physicochemical properties, primarily its vapor pressure, water solubility, and partitioning coefficients .

Volatilization describes the transfer of a chemical from a liquid (water) or solid (soil) phase to the gas (air) phase. This tendency is quantified by the Henry's Law Constant (HLC). Compounds with a high HLC tend to partition readily into the air from water.

Due to the three polar hydroxyl groups, this compound has a very low vapor pressure and high water solubility. This combination results in an extremely low estimated Henry's Law Constant [36, 37]. Consequently, volatilization from water surfaces or moist soil is not an important transport process. The compound is expected to remain predominantly in the aqueous or soil phases rather than partitioning into the atmosphere .

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Henry's Law Constant (HLC) | 1.4 x 10⁻¹² atm·m³/mol | Essentially non-volatile from water. |

| Environmental Fate | Volatilization from water and moist soil surfaces is not a significant transport pathway. |

Sorption is the process by which a chemical binds to solid particles, such as organic matter and clays (B1170129) in soil and sediment. This behavior is commonly predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong binding and low mobility, whereas a low Koc value suggests weak binding and high mobility in soil and groundwater .

The Koc value is often estimated from the octanol-water partitioning coefficient (Kow), which measures a chemical's hydrophobicity. The presence of three hydroxyl groups makes this compound significantly more hydrophilic (water-loving) than its parent compound, naphthalene. This results in a low Log Kow value and, consequently, a low Koc value [37, 40]. Based on its estimated Koc, this compound is expected to have low to moderate sorption to soil and sediment. This implies that it will be relatively mobile in soil and has the potential to leach into groundwater if not degraded first .

| Parameter | Estimated Value | Mobility Classification | Environmental Implication |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 1.29 | - | Indicates low hydrophobicity and a preference for the aqueous phase over lipid/organic phases. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 85 L/kg | High to Moderate | Sorption to soil and sediment is not expected to be a major fate process. The compound is likely to be mobile in soil. |

Migration in Groundwater

The migration of chemical compounds in groundwater is a complex process influenced by the physicochemical properties of the compound and the characteristics of the subsurface environment. For naphthalenetriols, including this compound, their movement is governed by factors such as water solubility, sorption to soil and sediment, and degradation rates.

The potential for a chemical to move with groundwater is often related to its tendency to sorb to organic carbon in soil and sediment. Chemicals with high sorption coefficients are less mobile, while those with low sorption coefficients are more likely to migrate with groundwater flow. ntnu.noclu-in.org The mobility of organic compounds in soil is also influenced by the soil's organic matter and clay content; higher content of these components generally leads to increased sorption and reduced mobility. irost.irnih.gov

The movement of contaminants in groundwater can also be affected by their density relative to water. Contaminants denser than water (DNAPLs) can sink through the aquifer, potentially reaching significant depths, while those less dense (LNAPLs) tend to float on the water table. clu-in.orgepa.gov The specific gravity of this compound would determine its behavior in this regard.

Furthermore, the persistence of a compound in the subsurface plays a crucial role in its migration potential. Compounds that degrade slowly can travel longer distances with groundwater flow. clu-in.org The process of sorption and desorption is a key factor controlling the bioavailability of organic pollutants for microbial degradation. hnu.edu.cn Generally, dissolved fractions of contaminants are more accessible to microorganisms for degradation. hnu.edu.cn Over time, some contaminants can become more strongly bound to soil particles in a process known as aging, which can decrease their bioavailability and mobility. hnu.edu.cn

Numerical models are often employed to simulate and predict the transport and fate of contaminants in groundwater. epa.gov These models can account for various processes including advection, dispersion, sorption, and degradation to estimate the extent of contaminant plumes over time. epa.govresearchgate.net

Environmental Fate Modeling and Prediction (e.g., EPI Suite)

Environmental fate models are valuable tools for estimating the behavior of chemicals in the environment. researchgate.net The Estimation Programs Interface (EPI) Suite™ is a widely used software package developed by the U.S. Environmental Protection Agency (EPA) that predicts the physicochemical properties and environmental fate of organic chemicals. chemsafetypro.comepisuite.dev These models are instrumental in understanding how a substance might be distributed and transformed in various environmental compartments such as air, water, soil, and sediment. rsc.org

For this compound, EPI Suite can provide predictions for several key environmental fate parameters. The model utilizes the chemical's structure to estimate properties that govern its environmental transport and persistence. ntnu.no